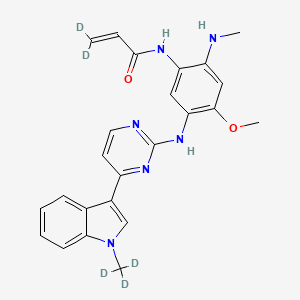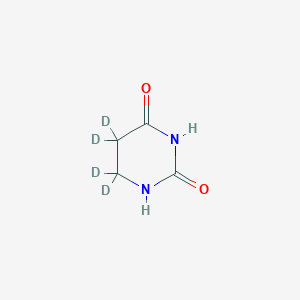
D-Mannose-13C-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannose-13C-4, also known as D-Mannopyranose-4-13C, is a stable isotope-labeled compound. It is a form of D-Mannose where the carbon at the fourth position is replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its unique isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-13C-4 typically involves the incorporation of carbon-13 into the D-Mannose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotope .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically labeled starting materials. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
D-Mannose-13C-4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to D-Mannonic acid or other oxidized forms.
Reduction: Reduction reactions can convert this compound to D-Mannitol.
Substitution: Substitution reactions involve replacing one functional group with another, often used in the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include D-Mannonic acid, D-Mannitol, and various substituted derivatives of this compound. These products are often used in further research and applications .
Applications De Recherche Scientifique
D-Mannose-13C-4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: Helps in studying glycosylation processes and the role of mannose in cellular functions.
Medicine: Investigated for its potential in treating urinary tract infections and other medical conditions due to its ability to inhibit bacterial adhesion.
Industry: Used in the production of isotopically labeled compounds for various industrial applications
Mécanisme D'action
The mechanism of action of D-Mannose-13C-4 involves its role as a carbohydrate in metabolic processes. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor for bacterial adhesion in urinary tract infections. The molecular targets include bacterial adhesins, which are proteins that facilitate the attachment of bacteria to host cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Mannose-13C-6: Another isotopically labeled form of D-Mannose with carbon-13 at different positions.
D-Glucose-13C-6: A similar compound labeled with carbon-13, used in metabolic studies.
D-Sorbitol-2-13C: A reduced form of D-Mannose labeled with carbon-13.
Uniqueness
D-Mannose-13C-4 is unique due to its specific labeling at the fourth carbon position, which allows for precise tracing in metabolic studies. This specificity makes it particularly useful in research applications where detailed understanding of metabolic pathways is required .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(513C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i4+1 |
Clé InChI |
GZCGUPFRVQAUEE-JADMVYLDSA-N |
SMILES isomérique |
C([13C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



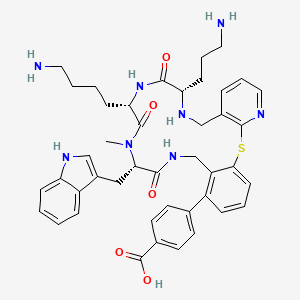
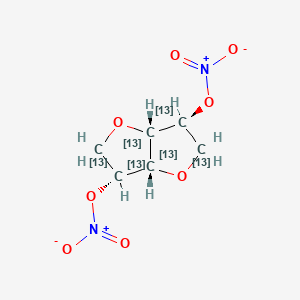
![2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12396146.png)

![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)
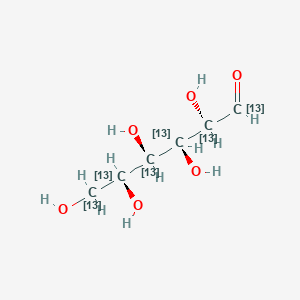


![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)

